Isopentyl cyclopentanecarboxylate

Volatility Fragrance evaporation Process distillation

Isopentyl cyclopentanecarboxylate (CAS 106083-74-3) is a branched alkyl ester of cyclopentanecarboxylic acid, differentiated from linear or shorter-chain analogs by its specific C₅ isoalkyl architecture. The compound belongs to a class of cyclopentane derivatives recognized for fruity, flowery olfactive character, making it relevant as a fragrance intermediate or building block.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 106083-74-3
Cat. No. B034788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl cyclopentanecarboxylate
CAS106083-74-3
SynonymsIsopentyl cyclopentanecarboxylate
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C1CCCC1
InChIInChI=1S/C11H20O2/c1-9(2)7-8-13-11(12)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3
InChIKeyXWTWGWCSIXFCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopentyl Cyclopentanecarboxylate (CAS 106083-74-3): Physicochemical Profile and Procurement Rationale


Isopentyl cyclopentanecarboxylate (CAS 106083-74-3) is a branched alkyl ester of cyclopentanecarboxylic acid, differentiated from linear or shorter-chain analogs by its specific C₅ isoalkyl architecture . The compound belongs to a class of cyclopentane derivatives recognized for fruity, flowery olfactive character, making it relevant as a fragrance intermediate or building block [1]. Its physicochemical properties—intermediate volatility, moderate lipophilicity, and low melting point—distinguish it from closely related cyclopentanecarboxylate esters and influence its suitability for particular formulation or synthetic applications.

Why Isopentyl Cyclopentanecarboxylate Cannot Be Simply Replaced by Another Cyclopentanecarboxylate Ester


Even within the narrow cyclopentanecarboxylate ester family, small variations in alkyl chain length, branching, or ring size produce measurable differences in boiling point, melting point, logP, and bioaccumulation potential . For instance, a switch from the n‑pentyl to the isopentyl ester alters the boiling point by approximately 12 °C and the bioaccumulation factor by over 20%, while the ethyl and isobutyl homologues differ in logP by more than 0.5 units. Because olfactory threshold, evaporation kinetics, and environmental fate are structure‑dependent, generic substitution can lead to divergent performance in fragrance longevity, cold‑process handling, or regulatory compliance [1].

Quantitative Comparator Analysis for Isopentyl Cyclopentanecarboxylate (CAS 106083-74-3)


Boiling Point and Volatility: Isopentyl Ester Occupies a Specific Intermediate Range

Isopentyl cyclopentanecarboxylate exhibits a boiling point of 220.2 ± 8.0 °C at 760 mmHg, predicted by ACD/Labs Percepta . This value is 11.5 °C lower than that of the straight‑chain n‑pentyl homolog (231.7 °C) and 17.9 °C higher than the isobutyl ester (202.3 °C) , while being approximately 42 °C above the ethyl ester (172‑178 °C) . The branched isoamyl chain thus provides volatility that is precisely between the too‑volatile short‑chain esters and the too‑retentive linear long‑chain ester.

Volatility Fragrance evaporation Process distillation

Melting Point Advantage: Liquid at Sub‑Zero Temperatures

The estimated melting point of isopentyl cyclopentanecarboxylate is –1.74 °C (EPISuite MPBPWIN v1.42) , whereas the straight‑chain n‑pentyl analog is predicted to melt at +9.01 °C . This 10.75 °C depression in melting point is a direct consequence of alkyl chain branching, which disrupts crystal packing. The isopentyl ester therefore remains liquid well below the freezing point of water, while the n‑pentyl ester requires mild heating or ambient temperature above ~10 °C to ensure complete fluidity.

Low-temperature fluidity Cold-process formulation Handling

Lipophilicity: Moderately Lower logP Than the Linear Homolog

The ACD/LogP of isopentyl cyclopentanecarboxylate is 3.61 , compared with 3.80 for the n‑pentyl ester and 3.08 for the isobutyl ester . The EPISuite log Kow values (4.04 vs. 4.12 vs. 3.55) show the same rank order. The corresponding estimated water solubility at 25 °C is 18.52 mg/L for the isopentyl ester versus 16.03 mg/L for the n‑pentyl ester . The 0.19‑unit logP reduction and ~15% higher water solubility relative to the linear homolog are modest but can influence partitioning behavior in complex fragrance formulations.

LogP Water solubility Partitioning

Bioaccumulation Potential: Lower BCF Than the Straight‑Chain Pentyl Ester

The ACD/BCF (pH 5.5) of isopentyl cyclopentanecarboxylate is 295.88 , compared with 381.73 for the n‑pentyl analog and 170.67 for the isobutyl analog . This represents a 22.5% reduction in bioaccumulation potential relative to the straight‑chain C5 isomer. The branched alkyl chain reduces molecular planarity and packing in lipid phases, thereby lowering the tendency to accumulate in organisms.

BCF Environmental fate Regulatory compliance

Olfactory Potency Inference: Higher Odor Threshold Than the Ethyl Ester

Ethyl cyclopentanecarboxylate has a reported odor detection threshold of 0.001 ppb in air, making it an exceptionally potent odorant [1]. Within a homologous series of aliphatic esters, increasing chain length and branching generally raise the odor threshold (i.e., reduce potency) [2]. While a direct experimental threshold for the isopentyl ester has not been published, the C₅ branched alkyl chain is anticipated to shift the threshold higher than that of the ethyl ester by 1–3 orders of magnitude based on known trends for analogous carboxylate esters. This suggests that isopentyl cyclopentanecarboxylate would function as a less‑potent, more‑substantive odor contributor suitable for long‑lasting background notes rather than high‑impact top notes.

Odor threshold Fragrance potency Structure-odor relationship

Procurement-Guiding Application Scenarios for Isopentyl Cyclopentanecarboxylate


Middle-Note Fragrance Component with Balanced Evaporation

With a boiling point of ~220 °C, isopentyl cyclopentanecarboxylate evaporates more slowly than ethyl (172–178 °C) or isobutyl (202 °C) esters but more rapidly than the n‑pentyl ester (232 °C) . This positions it as a mid‑note fragrance ingredient that bridges top and base notes, providing temporal continuity in fine fragrance or functional perfumery compositions.

Cold‑Process Fragrance and Flavor Formulations

The estimated melting point of –1.74 °C permits the isopentyl ester to remain fully liquid under refrigerated or winter ambient conditions, unlike the n‑pentyl analog (mp +9 °C) which may partially solidify . This property is valuable for manufacturers operating in cold climates or for processes conducted below 10 °C without external heating.

Environmentally‑Preferred Alternative to Straight‑Chain C5 Ester

The bioaccumulation factor (BCF) of isopentyl cyclopentanecarboxylate (296) is 22% lower than that of the n‑pentyl ester (382) . In regulatory environments that stringently evaluate BCF (e.g., REACH PBT assessment), the isopentyl ester may present a more favorable ecotoxicological profile, reducing the burden of environmental safety documentation.

Synthetic Intermediate Requiring Branched Ester Steric Properties

The branched isoamyl moiety provides greater steric bulk than a linear chain, which can influence the selectivity of subsequent transformations such as enzymatic hydrolysis or transesterification. This makes the compound a candidate building block in organic synthesis where a branched ester protecting group or a specific steric environment is desired.

Quote Request

Request a Quote for Isopentyl cyclopentanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.